molecular formula C21H23NO3S B2845063 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 929456-71-3

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2845063
CAS No.: 929456-71-3
M. Wt: 369.48
InChI Key: ABBYODUDCVKUEH-PDGQHHTCSA-N
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Description

The compound (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by distinct structural features:

  • Core structure: A benzofuranone scaffold (fused benzene and furan rings with a ketone group at position 3).
  • Substituents: Position 2: A (3-methylthiophen-2-yl)methylene group, introducing a sulfur-containing aromatic system with a methyl substituent. Position 7: An azepan-1-ylmethyl substituent, incorporating a seven-membered saturated amine ring, which may improve solubility and influence pharmacokinetic properties.

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-14-8-11-26-19(14)12-18-20(24)15-6-7-17(23)16(21(15)25-18)13-22-9-4-2-3-5-10-22/h6-8,11-12,23H,2-5,9-10,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYODUDCVKUEH-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions like Suzuki or Stille coupling, using palladium catalysts.

    Formation of the Azepane Ring:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond in the thiophene moiety.

    Substitution: Various substitution reactions can occur at the benzofuran core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include ketones, alcohols, and substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives, including the compound , are known for their wide range of biological activities. Research indicates that benzofuran compounds exhibit:

  • Anti-inflammatory Effects : Some benzofuran derivatives have shown promising anti-inflammatory properties by inhibiting key inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8). For instance, certain derivatives have been reported to reduce these mediators significantly, indicating potential use in treating chronic inflammatory disorders .
  • Anticancer Activity : The benzofuran scaffold has been associated with the inhibition of specific kinases involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). Compounds derived from benzofuran have demonstrated antiproliferative activity against various cancer cell lines, suggesting their utility in oncology .

Anti-inflammatory Activity

A study focusing on various benzofuran derivatives demonstrated that certain compounds significantly inhibited the production of nitric oxide (NO) and suppressed NF-kB transcription activity without cytotoxic effects. This positions them as potential candidates for further development into anti-inflammatory drugs .

Anticancer Research

In a series of experiments evaluating GSK-3β inhibitors derived from benzofurans, several compounds exhibited low nanomolar IC50 values against pancreatic cancer cell lines. The ability of these compounds to selectively inhibit cancer cell proliferation underscores their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, while the thiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse biological activities, often influenced by substituent variations. Below is a structural and functional comparison with analogous compounds:

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name (Z-configuration) Substituent at Position 2 Substituent at Position 6/7 Key Features Reference
Target Compound (3-methylthiophen-2-yl)methylene 6-hydroxy; 7-(azepan-1-ylmethyl) Thiophene (sulfur aromatic), azepane (7-membered amine), hydroxy donor
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl 4-methoxybenzylidene 6-hydroxy; 7-methyl Methoxy (electron-donating), methyl (lipophilic)
(Z)-2-(1H-indol-3-ylmethylidene) analog Indol-3-ylmethylidene 6-hydroxy; 7-(azepan-1-ylmethyl) Indole (bicyclic nitrogen system), azepane
(Z)-2-(furan-2-ylmethylidene)-6-(2-oxopropoxy) Furan-2-ylmethylidene 6-(2-oxopropoxy); 7-methyl Furan (oxygen heterocycle), ketone-containing side chain
(Z)-2-(2-chlorophenylmethylidene) analog 2-chlorophenylmethylidene 6-hydroxy; 7-bis(2-methoxyethyl)aminomethyl Chlorine (electron-withdrawing), hydrophilic bis-methoxyethyl amine
(Z)-2-(thiophen-2-ylmethylidene)-6-hydroxy Thiophen-2-ylmethylidene (no methyl) 6-hydroxy; 7-(4-methylpiperazin-1-yl)methyl Thiophene (no methyl), piperazine (6-membered diamine)

Key Observations :

Position 2 Substituents: Thiophene vs. Chlorophenyl vs. Methoxybenzylidene: The 2-chlorophenyl group (in ) adds electron-withdrawing effects, which might enhance electrophilic reactivity, while the 4-methoxy group (in ) increases electron density, possibly stabilizing aromatic interactions.

Position 6/7 Modifications: Hydroxy Group: Common across most analogs, suggesting its role as a hydrogen-bond donor critical for activity. Azepane vs. Piperazine/Bis-methoxyethyl: Azepane’s larger ring (7-membered vs. piperazine’s 6-membered) may confer conformational flexibility and altered basicity.

Biological Implications :

  • Thiophene-Containing Analogs : The sulfur atom in thiophene derivatives (target compound and ) may engage in sulfur-π or hydrogen-bonding interactions with cysteine residues or metal ions in enzyme active sites.
  • Azepane vs. Piperazine : Azepane’s lower basicity (pKa ~7.5) compared to piperazine (pKa ~9.8) could influence ionization states under physiological conditions, affecting bioavailability .

Research Findings and Limitations

  • Structural Insights: The SHELX software (mentioned in ) is widely used for crystallographic refinement, suggesting these compounds’ structures were likely resolved via X-ray crystallography.
  • Activity Data Gaps: The evidence lacks explicit biological or pharmacological data (e.g., IC50, binding affinities).

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant studies and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of the azepan ring and the hydroxyl group are particularly noteworthy as they may contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AK562 (Leukemia)5.0
Compound BHL60 (Leukemia)0.1
(Z)-7...TBDTBDTBD

The structure-activity relationship (SAR) analysis indicates that modifications on the benzofuran ring can significantly enhance anticancer activity. For instance, the introduction of halogen groups has been linked to improved binding affinity to DNA, leading to increased cytotoxicity in cancer cells .

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has also been explored. Studies suggest that certain derivatives can inhibit bacterial growth effectively, although specific data on this compound is limited.

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
(Z)-7...TBDTBDTBD

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 in cellular models . This suggests a potential therapeutic role in inflammatory diseases.

Case Studies

A notable study investigated a series of benzofuran derivatives for their effects on K562 leukemia cells, focusing on apoptosis induction and cytokine release. The results indicated that certain modifications significantly increased the compounds' pro-apoptotic effects and reduced IL-6 levels, highlighting their potential as therapeutic agents against leukemia .

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